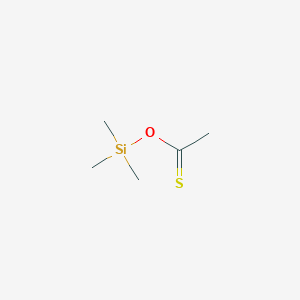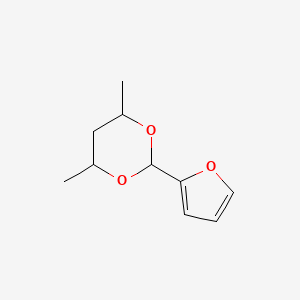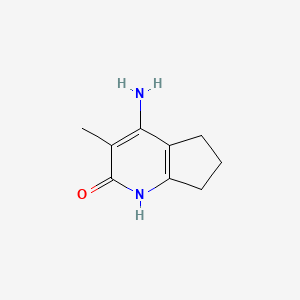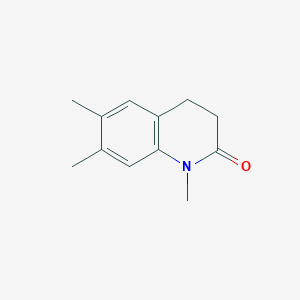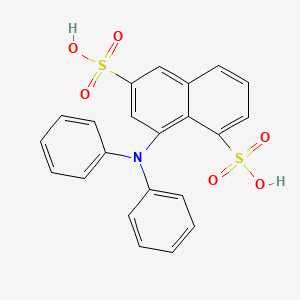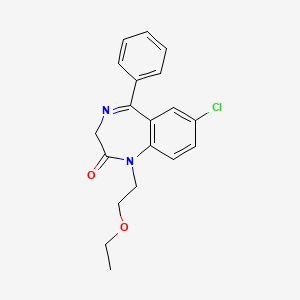
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is known for its unique structure, which includes a tert-butylphenoxy group and an ethylbutanoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the esterification of 1-(4-tert-butylphenoxy)propan-2-ol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
1-(4-Tert-butylphenoxy)propan-2-yl 2-ethylbutanoate can be compared with similar compounds such as:
1-(4-Tert-butylphenoxy)propan-2-yl acetate: This compound has a similar structure but with an acetate ester instead of an ethylbutanoate ester.
1-(4-Tert-butylphenoxy)propan-2-yl propanoate: This compound features a propanoate ester, differing in the length of the carbon chain compared to the ethylbutanoate ester.
Eigenschaften
CAS-Nummer |
5463-80-9 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenoxy)propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C19H30O3/c1-7-15(8-2)18(20)22-14(3)13-21-17-11-9-16(10-12-17)19(4,5)6/h9-12,14-15H,7-8,13H2,1-6H3 |
InChI-Schlüssel |
MLQDJKDUWLFKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OC(C)COC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


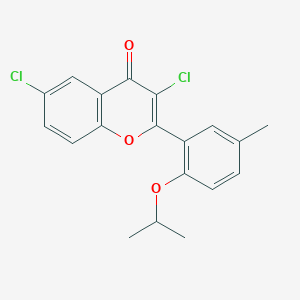
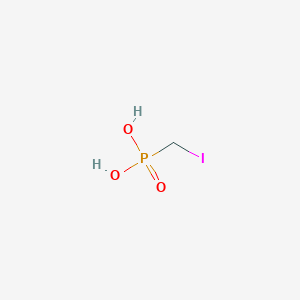
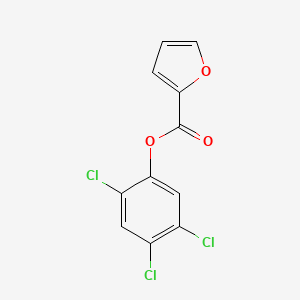

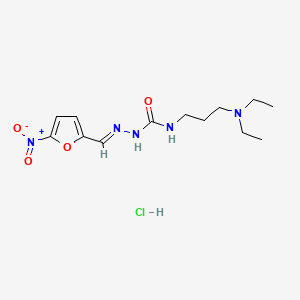
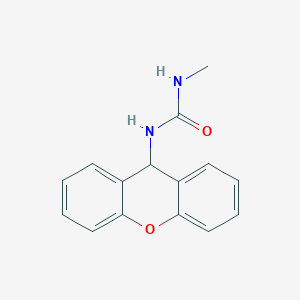
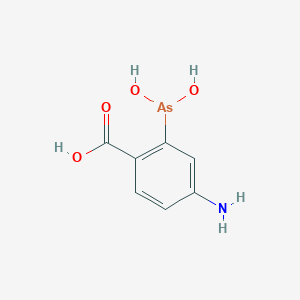
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
